molecular formula C26H28N4O4 B11113900 1,4-Bis(3-phthalimidopropyl)piperazine

1,4-Bis(3-phthalimidopropyl)piperazine

Cat. No.: B11113900
M. Wt: 460.5 g/mol
InChI Key: XFNNGPQZTYFXLK-UHFFFAOYSA-N
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Description

1,4-Bis(3-aminopropyl)piperazine (C₁₀H₂₄N₄, MW 200.33 g/mol) is a piperazine derivative featuring two 3-aminopropyl substituents at the 1,4-positions of the piperazine ring . It is widely utilized in coordination chemistry, polymer synthesis, and pharmaceutical applications due to its flexible structure and multiple amine groups. The compound’s protonation behavior and solvation properties have been studied computationally, revealing its capacity to form stable complexes with metals and organic molecules . Its IUPAC name is 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine, and it is commercially available under CAS No. 7209-38-3 .

Properties

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

2-[3-[4-[3-(1,3-dioxoisoindol-2-yl)propyl]piperazin-1-yl]propyl]isoindole-1,3-dione

InChI

InChI=1S/C26H28N4O4/c31-23-19-7-1-2-8-20(19)24(32)29(23)13-5-11-27-15-17-28(18-16-27)12-6-14-30-25(33)21-9-3-4-10-22(21)26(30)34/h1-4,7-10H,5-6,11-18H2

InChI Key

XFNNGPQZTYFXLK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3C2=O)CCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves nucleophilic substitution of piperazine with N-(3-bromopropyl)phthalimide. Piperazine’s two secondary amines react sequentially with the alkylating agent in a two-step process:

  • First Alkylation :
    Piperazine reacts with one equivalent of N-(3-bromopropyl)phthalimide to form N-(3-phthalimidopropyl)piperazine.

  • Second Alkylation :
    The mono-substituted intermediate reacts with a second equivalent of N-(3-bromopropyl)phthalimide to yield the bis-product.

Typical Conditions (adapted from):

  • Solvent : Acetone or acetonitrile (polar aprotic).

  • Base : Anhydrous K₂CO₃ (2.2–3.0 equivalents).

  • Molar Ratio : Piperazine : N-(3-bromopropyl)phthalimide = 1 : 2.1.

  • Temperature : Reflux (56–80°C).

  • Duration : 24–48 hours.

Example Protocol ():

  • Dissolve piperazine (10 mmol) and N-(3-bromopropyl)phthalimide (22 mmol) in 150 mL acetone.

  • Add K₂CO₃ (30 mmol) and reflux for 36 hours.

  • Filter, concentrate, and purify via recrystallization (ethanol/water).

  • Yield: 82–85%; purity >95% (HPLC).

Critical Parameters

  • Base Selection : K₂CO₃ outperforms Na₂CO₃ or Et₃N due to superior solubility in acetone.

  • Solvent Choice : Acetone minimizes byproducts (e.g., elimination to allyl phthalimide) compared to DMF or THF.

  • Stoichiometry : Excess alkylating agent (5–10%) ensures complete bis-substitution.

Alternative Method: Phthaloylation of 1,4-Bis(3-aminopropyl)piperazine

Reaction Design

This two-step approach involves:

  • Synthesis of 1,4-bis(3-aminopropyl)piperazine ().

  • Phthaloylation of both primary amines using phthalic anhydride.

Step 1: Synthesis of 1,4-Bis(3-aminopropyl)piperazine ():

  • Route A : Hydrogenation of 1,4-bis(3-cyanoethyl)piperazine over Raney nickel (H₂, 100 atm, 120°C).

  • Route B : Reductive amination of piperazine with acrylonitrile followed by LiAlH₄ reduction.

Step 2: Phthaloylation ():

  • React 1,4-bis(3-aminopropyl)piperazine (1 equiv) with phthalic anhydride (2.2 equiv) in glacial acetic acid.

  • Reflux for 6–8 hours.

  • Pour into ice-water, filter, and recrystallize (DMF/EtOH).

  • Yield: 70–75%; mp: 158–160°C.

Limitations

  • Lower yields compared to alkylation due to incomplete phthaloylation.

  • Requires handling of corrosive reagents (e.g., LiAlH₄) in Step 1.

Optimization and Challenges

Side Reactions and Mitigation

Side ReactionCauseMitigation Strategy
Mono-substitutionInsufficient alkylating agentUse 2.1–2.3 equivalents of reagent
Phthalimide hydrolysisAqueous workup at high pHNeutralize with dilute HCl post-reaction
Elimination to allyl derivativeProlonged heating in DMFUse acetone or acetonitrile

Comparative Analysis of Methods

ParameterAlkylation MethodPhthaloylation Method
Yield80–85%70–75%
Purity>95%90–92%
ScalabilityHigh (gram to kilogram)Moderate (gram scale)
Key AdvantageOne-pot synthesisAvoids alkylation reagents

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.85–7.82 (m, 8H, phthalimide), 3.75 (t, J=6.4 Hz, 4H, NCH₂), 2.45 (br s, 8H, piperazine), 1.80–1.70 (m, 4H, CH₂).

  • IR (KBr):
    1705 cm⁻¹ (C=O), 1398 cm⁻¹ (C-N), 720 cm⁻¹ (phthalimide ring).

Chromatographic Purity

  • HPLC : C18 column, MeCN/H₂O (70:30), flow 1.0 mL/min, λ=254 nm. Retention time: 6.2 min.

Industrial Applications and Patents

  • Patent US6143893A : Highlights use of N-(3-bromopropyl)phthalimide in polyurethane synthesis, validating its scalability.

  • WO2016078107A1 : Describes optimized alkylation conditions for piperazine intermediates, applicable to bis-phthalimide synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The phthalimide moieties undergo acid- or base-catalyzed hydrolysis to yield primary amines. While specific data for this compound is limited, analogous phthalimide hydrolysis typically occurs under reflux with concentrated HCl or NaOH, producing 1,4-bis(3-aminopropyl)piperazine as a primary product . This reaction is critical for generating intermediates used in further functionalization (e.g., drug discovery) .

Nucleophilic Substitution

The compound’s propyl linkers and piperazine ring participate in alkylation and nucleophilic substitution reactions:

  • Bromopropionyl Substitution : In anti-tumor studies, 1,4-bis(3-bromopropionyl)piperazine derivatives were synthesized and reacted with aminodithiocarboxylate to form 1,4-bis[3-(amino-dithiocarboxy)propionyl]piperazine analogs. Select derivatives (e.g., 4c , 4d , 4e ) exhibited potent activity against HL-60 leukemia cells (90% inhibition at 10 μM) .

CompoundInhibition (%) (HL-60)Toxicity Reduction
4c44%Moderate
4d90%Significant
4e70%Moderate
  • Chlorothiadiazol Functionalization : Reaction with thionyl chloride in benzene yielded 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine (3 ), which further reacted with sulfur/nitrogen nucleophiles to form antimicrobial derivatives (e.g., triazolo-thiadiazoles) .

Acylation and Complexation

The secondary amines on the piperazine ring undergo acylation with electrophiles:

  • Acetic Anhydride : Forms acetylated derivatives (e.g., 1,4-bis(3-methyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl)piperazine) in 87% yield under reflux .

  • Metal Coordination : The piperazine nitrogen atoms act as ligands for transition metals (e.g., Cd²⁺), forming stable complexes with potential catalytic or therapeutic applications .

Biological Interactions

While not a direct chemical reaction, the compound’s receptor-binding activity is notable:

  • It interacts with serotonin and dopamine receptors , modulating neuronal signaling pathways.

  • Structural analogs exhibit antipsychotic and neuroprotective effects , though detailed mechanistic studies on this specific compound are pending .

Synthetic Pathways

Key steps in its synthesis include:

  • Piperazine Alkylation : Reacting piperazine with 3-bromopropylphthalimide.

  • Phthalimide Protection : Ensuring regioselectivity during functional group additions .

This compound’s versatility in hydrolysis, substitution, and coordination chemistry underscores its value in medicinal chemistry and materials science. Further research is needed to explore its catalytic applications and receptor-specific mechanisms.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including 1,4-Bis(3-phthalimidopropyl)piperazine. Research indicates that compounds with piperazine moieties can act as effective inhibitors against various bacterial strains. For instance, a study demonstrated that piperazine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing new antimicrobial agents .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. According to patent literature, derivatives of piperazine have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant activities. Specifically, the compound may interact with neuroreceptors and provide protective effects against neuronal damage .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies involving various piperazine derivatives have shown that they can inhibit the proliferation of cancer cells. For example, benzothiazole-piperazine conjugates demonstrated moderate to potent activity against several human cancer cell lines, indicating that similar structures could be synthesized using this compound as a scaffold . The structure-activity relationship (SAR) analysis revealed that modifications on the piperazine ring could enhance anticancer efficacy.

Drug Delivery Systems

This compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. The compound can serve as a carrier for targeted drug delivery, improving the bioavailability and therapeutic efficacy of encapsulated drugs. Research into polymeric nanoparticles incorporating piperazine derivatives has shown enhanced drug release profiles and cellular uptake .

G-Protein Coupled Receptor Modulation

Recent investigations have focused on the role of piperazine derivatives in modulating G-protein coupled receptors (GPCRs), which are key targets in pharmacotherapy for various diseases, including diabetes and obesity. Compounds derived from this compound have been tested for their ability to activate GPCRs such as GPR119, demonstrating promising results that could lead to the development of new treatments for metabolic disorders .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) involving this compound has provided insights into how modifications can influence biological activity. By systematically altering substituents on the piperazine ring or the phthalimide groups, researchers can optimize the pharmacological properties of these compounds for specific therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(3-{4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]PIPERAZIN-1-YL}PROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Piperazine Derivatives

Thermal Stability and Inorganic Coordination Polymers

1,4-Bis(3-aminopropyl)piperazine (bapp) is used as a cationic template in selenogallate synthesis. In [bappH₂][Ga₂Se₄], the bapp cation balances the charge of the 1D polymeric [Ga₂Se₄]²⁻ chain. Compared to the manganese-ethylenediamine complex [Mn(en)₃][Ga₂Se₅]²⁺, the bapp-based compound exhibits lower thermal stability (decomposing at ~200°C vs. >300°C for the Mn complex) .

Compound Thermal Stability Key Application
[bappH₂][Ga₂Se₄] ~200°C decomposition Semiconductor material synthesis
[Mn(en)₃][Ga₂Se₅] >300°C decomposition High-temperature-stable frameworks

Antimicrobial and DNA-Cleaving Agents

Piperazine-thiadiazole hybrids, such as N,N′-bis(1,3,4-thiadiazole)piperazines, show antimicrobial activity. For example, C₂₂H₂₂N₆S₄ (MW 529.7 g/mol) exhibits broad-spectrum activity, though less potent than clinical standards . Copper(II) complexes with pyridyl-substituted piperazine ligands demonstrate DNA-cleaving capabilities, leveraging steric effects for targeted interactions .

Compound Structure Application
C₂₂H₂₂N₆S₄ Thiadiazole-piperazine Antimicrobial agents
Cu(II)-pyridyl-piperazine Tetradentate N-donor DNA cleavage and biocatalysis

Thermodynamic and Solubility Properties

bapp’s dissociation constants (pKa) were computationally determined to predict its chemical behavior in aqueous and biological systems. Its high amine content facilitates solubility in polar solvents, whereas 1,4-bis(trimethylsilyl)piperazine is hydrophobic and used in CVD precursor applications .

Compound Key Property Utility
bapp pKa ~9.5 (tertiary amines) Metal complexation in aqueous media
1,4-Bis(trimethylsilyl)piperazine Hydrophobic Silicon-carbon-nitride thin films

Biological Activity

1,4-Bis(3-phthalimidopropyl)piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the synthesis, characterization, and various biological activities associated with this compound, including antimicrobial, anti-inflammatory, and antiviral properties.

Synthesis and Characterization

The synthesis of this compound involves the reaction of piperazine with phthalimide derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data

Characterization MethodResult
NMR (1H) δ: 7.52 (Ar-H), 3.52 (piperazine-4CH₂) ppm
IR Peaks at 2913 (sp³ C-H), 1636 (C=N) cm⁻¹
Elemental Analysis C: 51.03; H: 3.86; N: 17.85%

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungal cultures using microdilution assays and disc diffusion methods.

  • Results : The compound showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using a carrageenan-induced paw edema model in Wistar rats. The results indicated a significant reduction in paw swelling compared to control groups.

  • Findings : The compound exhibited an anti-inflammatory effect with a percentage inhibition of edema reaching up to 60% at optimal doses .

Antiviral Activity

In addition to its antibacterial and anti-inflammatory properties, there is emerging evidence suggesting that piperazine derivatives may possess antiviral activity. Specifically, studies have indicated that similar compounds can inhibit HIV-1 replication in vitro.

  • Case Study : A derivative of piperazine was shown to have an IC50 value in the nanomolar range against HIV-1 Bal (R5) infection in CEMX174 cells, highlighting the potential for developing new antiviral therapies based on this scaffold .

Q & A

Q. What are the standard methods for synthesizing and characterizing 1,4-Bis(3-phthalimidopropyl)piperazine?

  • Methodological Answer : Synthesis typically involves condensation reactions between 1,4-bis(3-aminopropyl)piperazine and phthalic anhydride derivatives under reflux conditions in polar solvents (e.g., methanol or ethanol). Characterization requires multi-step validation:
  • Elemental Analysis : Confirm stoichiometry and purity.
  • Spectroscopic Techniques :
  • IR Spectroscopy : Identify carbonyl stretches (C=O) from phthalimide groups (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • NMR : Use 1H^1H and 13C^{13}C NMR to verify substituent positions and piperazine ring conformation. For example, protons adjacent to phthalimide groups show downfield shifts due to electron withdrawal .
  • X-ray Crystallography : Resolve crystal packing and molecular geometry, particularly for steric effects from bulky phthalimide substituents .

Q. How can researchers ensure reproducibility in synthesizing piperazine derivatives with phthalimide substituents?

  • Methodological Answer :
  • Controlled Reaction Conditions : Maintain precise stoichiometry (e.g., 1:2 molar ratio of piperazine to phthalic anhydride) and reaction time (typically 12–24 hours under reflux).
  • Purification Protocols : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., from ethanol) to isolate pure products.
  • Cross-Validation : Compare spectroscopic data (NMR, IR) with published datasets for analogous compounds to confirm structural fidelity .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., DNA or enzymes). Key steps include:

Target Preparation : Remove water molecules and add polar hydrogens to the DNA/protein structure (e.g., PDB ID: 1BNA).

Ligand Optimization : Generate low-energy conformers of the compound using semi-empirical methods (e.g., AM1 in Spartan06) .

Binding Affinity Analysis : Evaluate docking scores (ΔG) and interaction types (e.g., hydrogen bonds, π-alkyl interactions). For example, a ΔG of -7.5 kcal/mol suggests strong binding to DNA minor grooves .

  • MD Simulations : Validate docking results with molecular dynamics (e.g., GROMACS) to assess stability of ligand-target complexes over time .

Q. How can researchers resolve contradictions in bioactivity data for piperazine-based compounds?

  • Methodological Answer :
  • Mechanistic Studies :
  • In Vitro Assays : Compare IC50_{50} values across cell lines (e.g., antibacterial activity via agar diffusion vs. broth microdilution) to identify assay-specific variability .
  • Localization Studies : Use fluorescence microscopy to determine subcellular accumulation (e.g., chloroquine-like food vacuole targeting vs. cytosolic distribution), which may explain divergent antimalarial results .
  • Data Normalization : Account for physicochemical variables (e.g., logP, solubility) using QSAR models to distinguish intrinsic activity from pharmacokinetic effects .

Q. What strategies are recommended for optimizing piperazine derivatives as enzyme inhibitors (e.g., DPP-IV or aminopeptidases)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Electron-Withdrawing Groups (EWGs) : Introduce substituents like -Cl or -CF3_3 at para positions to enhance inhibitory potency (e.g., 1,4-bis(4-chlorophenylsulfonyl)piperazine showed higher DPP-IV inhibition than EDG-substituted analogs) .
  • Conformational Rigidity : Restrict piperazine ring flexibility via bulky substituents to improve target selectivity .
  • Enzyme Assays : Use fluorogenic substrates (e.g., H-Gly-Pro-AMC for DPP-IV) to measure real-time inhibition kinetics and calculate Ki_i values .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the antitumor potential of this compound?

  • Methodological Answer :
  • In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and assess selectivity via non-cancerous cell lines (e.g., HEK293).
  • Mechanistic Probes :
  • DNA Interaction : Perform ethidium bromide displacement assays to confirm intercalation or groove binding.
  • Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • In Vivo Models : Evaluate efficacy in xenograft mice, monitoring tumor volume and metastasis. Pair with toxicity studies (e.g., liver/kidney function tests) .

Q. What analytical approaches are critical for detecting impurities in piperazine derivatives during synthesis?

  • Methodological Answer :
  • HPLC-MS : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to identify by-products (e.g., unreacted amines or dimerized species).
  • Pharmacopeial Standards : Follow guidelines from the British Pharmacopoeia for impurity profiling, using reference standards like 1,4-Bis(4-chlorobenzhydryl)piperazine to calibrate detection limits .

Methodological Caveats and Best Practices

  • Crystallization Challenges : Bulky phthalimide groups may hinder crystal formation. Use mixed solvents (e.g., DMSO/water) or slow evaporation to improve crystal quality .
  • Docking Limitations : Semi-flexible docking (rigid target, flexible ligand) may overlook protein conformational changes. Supplement with ensemble docking or induced-fit protocols .

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